(3S)-all-trans-3-hydroxyretinal
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Overview
Description
(3S)-all-trans-3-hydroxyretinal is a retinoid. It derives from an all-trans-retinal.
Scientific Research Applications
Enzymatic Reduction by ADH8
The synthesis of enantiopure (3S)-all-trans-3-hydroxyretinal has been demonstrated through stereoselective methods, with the enzymatic reduction performed by ADH8 from Xenopus laevis. This process showcases the potential for creating specific enantiomers for research and industrial applications (Domínguez et al., 2006).
Biological Production and Pathway Insights
Biological Production of 3-HP
The research on 3-hydroxypropionic acid (3-HP), a compound related in structure and synthesis pathways to (3S)-all-trans-3-hydroxyretinal, provides insights into the biological production methods. Systematic optimization in Klebsiella pneumoniae led to high-yield production, demonstrating the feasibility of using microorganisms for synthesizing related hydroxyretinal compounds (Li et al., 2016).
Metabolic Engineering for Compound Synthesis
Metabolic Engineering in Corynebacterium glutamicum
Corynebacterium glutamicum was engineered to produce 3-HP, a structurally related compound, from glucose and xylose, demonstrating the potential of metabolic engineering in synthesizing compounds similar to (3S)-all-trans-3-hydroxyretinal. This approach could be adapted for the production of hydroxyretinal compounds, enhancing availability for research and application purposes (Chen et al., 2017).
Visual Pigment Chromophore Biogenesis
Role in Visual Pigment Chromophore Biogenesis
The study on Drosophila ninaG oxidoreductase highlights its involvement in the biosynthesis of (3S)-3-hydroxyretinal used as a chromophore in Rh1 rhodopsin. This illustrates the critical role of hydroxyretinal compounds in visual systems and their potential applications in understanding and modifying visual processes (Ahmad et al., 2006).
Light-Dependent Metabolic Pathways
Light-Dependent Pathways in Butterfly Eyes
Research on the butterfly Papilio xuthus revealed light-dependent metabolic pathways involving 3-hydroxyretinoids, showing the adaptation of visual systems to different light conditions. This indicates the potential of hydroxyretinal compounds in modifying and understanding light-dependent biological processes (Shimazaki & Eguchi, 2004).
properties
CAS RN |
145681-21-6 |
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Product Name |
(3S)-all-trans-3-hydroxyretinal |
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |
InChI Key |
QPRQNCDEPWLQRO-IRVDFSNZSA-N |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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